molecular formula C18H19N3OS B2619972 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2034385-52-7

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone

Cat. No.: B2619972
CAS No.: 2034385-52-7
M. Wt: 325.43
InChI Key: UDPYZKORUBEZIQ-UHFFFAOYSA-N
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Description

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a synthetic organic compound characterized by a complex structure integrating benzimidazole, pyrrolidine, and thiophene moieties. This specific architecture is characteristic of a class of molecules investigated for their potential interaction with biological targets. Benzimidazole derivatives are a significant focus in medicinal chemistry and pharmacology research due to their wide range of potential biological activities. Compounds within this structural class have been studied for their application in various therapeutic areas, including as potential modulators of orexin receptors for the treatment of neurological and sleep disorders . The presence of the benzimidazole group is a common feature in molecules that exhibit pharmacological properties, making this compound a valuable candidate for hit-to-lead optimization studies and structure-activity relationship (SAR) investigations . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. The compound is offered with guaranteed high purity and consistency. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use, or for administration to humans of any kind.

Properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12-7-8-17(23-12)18(22)20-10-9-14(11-20)21-13(2)19-15-5-3-4-6-16(15)21/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPYZKORUBEZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the pyrrolidine ring: This step often involves the reaction of the benzimidazole derivative with a pyrrolidine precursor, possibly through nucleophilic substitution or addition reactions.

    Attachment of the thiophene group: The final step may involve coupling the intermediate with a thiophene derivative, using reagents such as organolithium or Grignard reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or benzimidazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at various sites, potentially using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone,” we compare it with three classes of analogs: benzimidazole-pyrrolidine hybrids, thiophene-containing heterocycles, and methanone-linked bioactive molecules. Key findings are summarized in Table 1.

Table 1: Structural and Bioactivity Comparison of Selected Analogs

Compound Name / Structure Key Structural Features Bioactivity Reference
This compound Benzimidazole-pyrrolidine-thiophene hybrid Hypothesized antitumor/antimicrobial activity (based on analogs) N/A (Target)
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole derivatives Benzimidazole-pyrrolidine with chlorophenyl substituent Moderate antibacterial activity (Gram-positive strains)
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-ones Benzimidazole-pyrrolidinone with thiazole-naphthalene Antifungal activity (Candida albicans MIC: 8–16 µg/mL)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Thiophene-methanone with pyrazole and cyano groups Antiparasitic activity (Leishmania donovani IC50: 12 µM)
2-Methyl-5-nitro-1-[2-[phenyl(benzenethiol-2-yl)methoxy]ethyl]-1H-imidazole Nitroimidazole with thiophene and benzenethiol Antimicrobial (Staphylococcus aureus MIC: 4 µg/mL)

Key Observations

Structural Impact on Bioactivity: The benzimidazole-pyrrolidine core (as in ) is critical for antibacterial and antifungal activities, likely due to interactions with microbial enzymes or DNA. Methanone-linked thiophenes (e.g., ) exhibit antiparasitic activity, suggesting the target compound’s thiophene-methanone bridge could confer similar properties if optimized.

Synthetic Accessibility :

  • The target compound’s synthesis would likely involve multi-step reactions, such as chlorosulfonation and cyclization (as in ) or coupling of pre-formed benzimidazole and thiophene intermediates (as in ).

Bioactivity Gaps: While analogs like show antifungal activity, the target compound’s 5-methylthiophene substituent may alter its spectrum of action. For example, methyl groups on thiophenes can reduce cytotoxicity while maintaining potency .

Pharmacokinetic Considerations :

  • The 5-methylthiophene group may improve metabolic stability compared to unsubstituted thiophenes (e.g., ), as methyl groups often block oxidative degradation .

Critical Analysis of Evidence

  • Contradictions : While benzimidazole derivatives in show antibacterial activity, thiophene-containing analogs in prioritize Gram-positive over Gram-negative strains, suggesting structural nuances dictate target specificity.
  • Limitations : The target compound’s bioactivity remains theoretical; empirical studies are needed to validate its efficacy and safety.
  • Research Gaps: No studies address its solubility, toxicity, or in vivo pharmacokinetics. Comparative molecular modeling with analogs (e.g., ) could prioritize synthetic efforts.

Biological Activity

The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a complex organic molecule characterized by its unique structural features, including a benzimidazole moiety, a pyrrolidine ring, and a thiophene group. These structural components suggest potential interactions with various biological systems, making this compound of significant interest in medicinal chemistry.

Structural Overview

The molecular structure of the compound can be summarized as follows:

Component Description
Benzimidazole Known for diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine Ring Exhibits various pharmacological activities, including analgesic and anti-inflammatory effects.
Thiophene Group Often involved in drug design due to its electronic properties and ability to enhance bioactivity.

The biological activity of this compound is hypothesized based on structure-activity relationship (SAR) studies. The presence of the benzimidazole moiety is crucial as it has been shown to interact with essential biomolecular targets such as:

  • FtsZ Proteins : Involved in bacterial cell division.
  • Pyruvate Kinases : Essential enzymes in metabolic pathways.

Molecular docking studies suggest that this compound may inhibit these targets, leading to its potential antimicrobial effects .

Research Findings

Recent investigations into related benzimidazole derivatives have revealed promising results:

  • Antibacterial Activity : Compounds exhibiting MIC values < 10 µg/mL against S. aureus and E. coli were reported .
  • Antifungal Activity : Several derivatives demonstrated significant antifungal properties against C. albicans, with some achieving MIC values as low as 3.9 µg/mL .
  • Biofilm Inhibition : Certain benzimidazole derivatives were effective in inhibiting biofilm formation, which is critical in treating chronic infections .

Case Studies

A notable case study involving benzimidazole derivatives highlighted their effectiveness against multi-drug resistant strains of bacteria. Compounds similar to our target were synthesized and tested, showing considerable promise in overcoming antibiotic resistance through novel mechanisms .

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